molecular formula C14H16N2O3 B3393258 (3aS,6aR)-benzyl 5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate CAS No. 214336-99-9

(3aS,6aR)-benzyl 5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate

Cat. No.: B3393258
CAS No.: 214336-99-9
M. Wt: 260.29 g/mol
InChI Key: CLSSDUTXLXOEQY-NWDGAFQWSA-N
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Description

(3aS,6aR)-Benzyl 5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate is a chiral, bicyclic pyrrolopyrrole derivative that serves as a valuable synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. Compounds based on the hexahydropyrrolo[3,2-b]pyrrole core are of significant research interest due to their diverse biological activities. Structurally related tetrahydrofuro[3,2-b]pyrrol-3-ones have been identified as potent inhibitors of cathepsin K, a key enzyme target for treating osteoporosis and other metabolic bone diseases . Furthermore, hydrogenated pyrrolopyrroles are investigated as agonists for various serotonin 5-HT receptors and antagonists of integrin VLA-4, highlighting the potential of this scaffold in developing therapeutics for central nervous system disorders and inflammatory conditions . The specific stereochemistry (3aS,6aR) of this compound provides a defined three-dimensional structure, which is critical for its binding affinity and selectivity in biological systems. The benzyloxycarbonyl (Cbz) group acts as a common protecting group for amines, making this compound a versatile building block for further synthetic elaboration. This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

benzyl (3aS,6aR)-5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-13-8-12-11(15-13)6-7-16(12)14(18)19-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,17)/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSSDUTXLXOEQY-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1NC(=O)C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H]2[C@H]1NC(=O)C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aR)-benzyl 5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate typically involves a multi-step process. One common method includes the [3 + 2] cycloaddition reaction of azomethine ylides with maleimides, followed by intramolecular lactamization . The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aR)-benzyl 5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(3aS,6aR)-benzyl 5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3aS,6aR)-benzyl 5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Variations

The target compound is compared to derivatives with substitutions at the pyrrolidine nitrogen or ester group. Key analogs include:

Compound Name Molecular Formula MW (g/mol) Key Functional Groups CAS Number References
(3aS,6aR)-Benzyl 5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate C₁₄H₁₆N₂O₃ 260.29 Benzyl ester, 5-oxo 214336-99-9
(3aR,6aR)-Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate (no oxo) C₁₄H₁₈N₂O₂ 246.31 Benzyl ester 1295578-04-9
(3aS,6aS)-tert-Butyl 5-(trifluoroacetyl)hexahydropyrrolo[3,4-b]pyrrole-1-carboxylate C₁₃H₂₀F₃N₂O₃ 324.30 tert-Butyl ester, trifluoroacetyl 370880-15-2
tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate C₁₁H₂₀N₂O₂ 220.29 tert-Butyl ester Not specified

Key Observations :

  • Benzyl vs.
  • Trifluoroacetyl Substitution : The electron-withdrawing CF₃ group in ’s compound may enhance electrophilicity, altering reactivity in coupling reactions compared to the benzyl ester .

Characterization :

  • NMR : Distinct carbonyl signals (e.g., 163–168 ppm for ester/keto groups) and pyrrolidine proton shifts (δ 3.0–4.5 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 454 for a benzo-triazole analog in ) .
Solubility and Stability
  • The benzyl ester in the target compound reduces aqueous solubility compared to tert-butyl analogs but improves membrane permeability .
  • The 5-oxo group may increase metabolic susceptibility via ketone reduction or oxidation pathways .
Pharmacological Activity
  • Analogous compounds (e.g., ’s benzo-triazole derivatives) exhibit autotaxin (ATX) inhibition , a target in fibrosis and cancer .
  • The target compound’s benzyl group may sterically hinder enzyme binding compared to smaller esters (e.g., methyl), affecting potency .

Notes on Discrepancies and Limitations

  • CAS Number Conflicts : and list different CAS numbers for benzyl esters with/without the 5-oxo group, highlighting the need for verification in procurement .
  • Structural Ambiguities: ’s molecular formula (C₁₄H₁₆N₂O₃) conflicts with ’s non-oxo analog (C₁₄H₁₈N₂O₂), emphasizing the importance of analytical confirmation .

Biological Activity

(3aS,6aR)-benzyl 5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H16N2O3
  • Molecular Weight : 260.29 g/mol
  • CAS Number : 214336-99-9

The compound's structure includes a benzyl group and a five-membered carbonyl-containing ring, which contribute to its reactivity and biological properties. The presence of nitrogen atoms in the pyrrole ring enhances its potential interactions with biological targets.

Biological Activities

The compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Exhibits effectiveness against several bacterial strains.
  • Anticancer Properties : Shows promise in inhibiting cancer cell proliferation.
  • Neuroprotective Effects : Potentially protects neuronal cells from damage.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits proliferation of specific cancer cell lines
NeuroprotectiveProtects neuronal cells from oxidative stress

Studies indicate that the biological activity of this compound may be attributed to its ability to interact with various enzymes and receptors. Interaction studies have utilized techniques such as:

  • Molecular Docking : To predict binding affinities with target proteins.
  • In Vitro Assays : To evaluate the compound's effects on cell viability and proliferation.

Case Studies

  • Antimicrobial Study :
    A study evaluated the antimicrobial properties of this compound against a panel of bacterial strains. Results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
  • Anticancer Research :
    In vitro studies on various cancer cell lines demonstrated that the compound inhibited cell proliferation through apoptosis induction. The mechanism was linked to the modulation of key signaling pathways involved in cell survival.
  • Neuroprotection Experiment :
    Research focused on the neuroprotective effects of the compound revealed that it significantly reduced neuronal cell death induced by oxidative stress. This effect was mediated through the activation of antioxidant response elements.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions : To form the bicyclic structure.
  • Functionalization Steps : To introduce the benzyl group and carbonyl functionalities.

These synthetic routes require careful control over reaction conditions to achieve high yields and purity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3aS,6aR)-benzyl 5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization, alkylation, and esterification. A validated approach for analogous compounds uses palladium-catalyzed coupling (e.g., Pd(OAc)₂ with brominated aryl substrates) followed by Boc deprotection and functionalization . Key steps require precise control of reaction conditions (e.g., solvent polarity, temperature gradients) to minimize side products. For example, highlights the use of Pd(OAc)₂ in coupling reactions, yielding intermediates that are subsequently hydrolyzed under acidic conditions.

Q. How can researchers characterize the purity and stereochemical integrity of this compound?

  • Methodological Answer :

  • Purity : Use reverse-phase HPLC with UV detection (λ = 210–280 nm) and compare retention times against standards.
  • Structure : Confirm via 1H^1H- and 13C^{13}C-NMR spectroscopy (e.g., characteristic carbonyl signals at ~170 ppm for the ester group) and high-resolution mass spectrometry (HRMS) for molecular ion validation .
  • Stereochemistry : Chiral HPLC or X-ray crystallography (if crystals are obtainable) can resolve enantiomeric purity, as stereochemical errors in bicyclic pyrrolidines drastically affect bioactivity .

Advanced Research Questions

Q. What strategies mitigate low yields during the final coupling step of the synthesis?

  • Methodological Answer :

  • Catalyst Optimization : Screen alternative Pd catalysts (e.g., PdCl₂(PPh₃)₂) or ligands (e.g., XPhos) to enhance coupling efficiency .
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states, or switch to toluene for sterically hindered substrates.
  • Temperature Control : Gradual heating (40–80°C) reduces decomposition, as abrupt temperature spikes can degrade sensitive intermediates.

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to neurotransmitter receptors (e.g., serotonin or dopamine transporters) based on structural analogs .
  • Molecular Dynamics (MD) : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA calculations).
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors/donors in the bicyclic core that align with active sites of target proteins.

Q. How should researchers resolve contradictory bioactivity data across assays?

  • Methodological Answer :

  • Assay Reproducibility : Validate protocols using positive controls (e.g., known inhibitors for enzyme assays) and replicate experiments across multiple cell lines .
  • Purity Verification : Re-characterize the compound via LC-MS to rule out batch-specific impurities (e.g., residual Pd or oxidized byproducts) .
  • Matrix Effects : Test activity in varying biological matrices (e.g., serum-free vs. serum-containing media) to identify confounding factors like protein binding .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • Hazard Classification : Classify under GHS Category 4 for acute toxicity (oral, dermal, inhalation) based on structural analogs .
  • PPE Requirements : Use nitrile gloves, lab coats, and fume hoods for synthesis and purification.
  • Waste Disposal : Neutralize reaction quenches with aqueous NaHCO₃ before disposal in halogenated waste containers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3aS,6aR)-benzyl 5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
Reactant of Route 2
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(3aS,6aR)-benzyl 5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate

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